molecular formula C18H16F2N6O3 B11283762 5-amino-N-(3,4-difluorophenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(3,4-difluorophenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11283762
M. Wt: 402.4 g/mol
InChI Key: OYVPXRHIVKCOPK-UHFFFAOYSA-N
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Description

5-amino-N-(3,4-difluorophenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a difluorophenyl group, and an amino group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of 5-amino-N-(3,4-difluorophenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the difluorophenyl and amino groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the specific substitution reaction.

Scientific Research Applications

5-amino-N-(3,4-difluorophenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-amino-N-(3,4-difluorophenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

When compared to similar compounds, 5-amino-N-(3,4-difluorophenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C18H16F2N6O3

Molecular Weight

402.4 g/mol

IUPAC Name

5-amino-N-(3,4-difluorophenyl)-1-[2-(2-methoxyanilino)-2-oxoethyl]triazole-4-carboxamide

InChI

InChI=1S/C18H16F2N6O3/c1-29-14-5-3-2-4-13(14)23-15(27)9-26-17(21)16(24-25-26)18(28)22-10-6-7-11(19)12(20)8-10/h2-8H,9,21H2,1H3,(H,22,28)(H,23,27)

InChI Key

OYVPXRHIVKCOPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)N

Origin of Product

United States

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